甲磺酰甲基异氰化物

概述

描述

Tosylmethyl isocyanide is an organic compound with the formula CH₃C₆H₄SO₂CH₂NC. It is a versatile synthon in organic chemistry, widely used as a reagent for the preparation of biologically active pyrroles and imidazoles . The molecule contains both sulfonyl and isocyanide groups, making it a densely functionalized building block . Unlike many isocyanides, it is odorless and stable at room temperature .

科学研究应用

Tosylmethyl isocyanide is a versatile reagent in medicinal chemistry, widely recognized for its utility in synthesizing pharmacologically active compounds . It plays a crucial role in constructing 4-fluoro-6-azaindole derivatives that target the gp120 protein, essential for viral entry into host cells . Additionally, it is used in the chemical modification of alginate for hydrophobic drug delivery . The compound’s ability to introduce unique structural motifs makes it valuable in the development of inhibitors for various diseases, including HIV-1 .

作用机制

Target of Action

Tosylmethyl isocyanide (TosMIC) is a key reagent in medicinal chemistry, particularly in the synthesis of potent inhibitors for HIV-1 attachment . It targets the gp120 protein , which is essential for the virus’s attachment and entry into host cells .

Mode of Action

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .

Biochemical Pathways

TosMIC plays a crucial role in the construction of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It is also involved in the conversion of ketones to the homologous nitriles, a process that can be formally described as a "reductive nitrilation" .

Pharmacokinetics

It’s important to note that tosmic is metabolized to cyanide in the body, which may cause various symptoms .

Result of Action

The result of TosMIC’s action is the synthesis of various heterocycles and the conversion of ketones to nitriles . In the context of medicinal chemistry, TosMIC aids in constructing the azaindole core, a key component that allows for further functionalization and enhancement of molecular interactions with gp120 .

Action Environment

TosMIC is a stable, colorless, practically odorless solid, which can be stored at room temperature without decomposition . It is moisture sensitive and its reactions can be influenced by the presence of certain substances. For example, the reaction of TosMIC with ketones to form nitriles is considerably speeded up in the presence of MeOH or EtOH .

生化分析

Biochemical Properties

Tosylmethyl isocyanide plays a crucial role in biochemical reactions. It is known to undergo a base-promoted 1,3-dipolar cycloaddition reaction with immobilized imines under microwave irradiation to give 1,5-disubstituted imidazoles . It is also known to interact with enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Cellular Effects

It is known to play a role in the synthesis of potent inhibitors, particularly for HIV-1 attachment . It is also used in the synthesis of heterocyclic compounds such as oxazoles, imidazoles, and pyrroles .

Molecular Mechanism

Tosylmethyl isocyanide is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons, but is also a good leaving group . In addition, Tosylmethyl isocyanide features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .

Temporal Effects in Laboratory Settings

Tosylmethyl isocyanide is a stable compound that can be stored at room temperature without decomposition

Metabolic Pathways

Tosylmethyl isocyanide is known to interact with enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS)

准备方法

Tosylmethyl isocyanide is typically prepared by dehydration of the related formamide derivative . The preparation method involves a two-step reaction from sodium p-toluenesulfinate, resulting in a high-yield (72.3%) and high-purity (98.5%) product confirmed by 1H NMR spectroscopy . Industrial production methods also follow similar synthetic routes, ensuring the compound’s stability and purity for various applications .

化学反应分析

Tosylmethyl isocyanide undergoes a variety of chemical reactions, including:

Oxidation and Reduction: The isocyanide group can be oxidized, driving multiple reactions.

Substitution: The sulfonyl group enhances the acidity of the α-protons, making it a good leaving group.

Van Leusen Reaction: This reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot.

Common reagents and conditions used in these reactions include primary alcohols like methanol or ethanol, which speed up the process . Major products formed from these reactions include nitriles, oxazoles, imidazoles, pyrroles, and triazoles .

相似化合物的比较

Tosylmethyl isocyanide is compared with other sulfonyl-substituted methyl isocyanides, such as p-tolylsulfonylmethyl isocyanide . It is the best-known member of this series and is considered the most versatile synthon derived from methyl isocyanide . Similar compounds include arylsulfonylmethyl isocyanides, which also serve as building blocks for the synthesis of biologically relevant scaffolds . tosylmethyl isocyanide’s unique combination of functional groups and stability makes it particularly valuable in organic synthesis .

生物活性

Tosylmethyl isocyanide (TosMIC) is a versatile compound widely used in synthetic organic chemistry. Its unique structure and reactivity have led to a variety of biological applications and research studies exploring its potential therapeutic effects. This article provides a detailed overview of the biological activity of TosMIC, including its synthesis, mechanisms of action, and case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

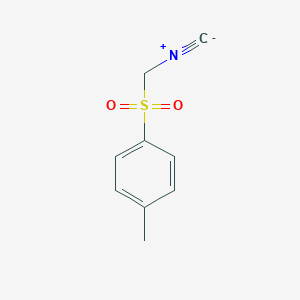

TosMIC is characterized by the presence of a tosyl group attached to a methyl isocyanide moiety. The general structure can be represented as follows:

This compound exhibits significant reactivity due to the electrophilic nature of the isocyanide group, allowing it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions.

Synthesis of TosMIC

The synthesis of TosMIC typically involves the reaction of methyl isocyanide with p-toluenesulfonyl chloride. This reaction results in the formation of TosMIC, which can then be utilized in various synthetic pathways. The following table summarizes some synthetic methods involving TosMIC:

| Synthetic Method | Reagents | Products |

|---|---|---|

| Heterocyclization | TosMIC + 1-azido-2-[isocyano(p-tosyl)methyl] | 1,2,3-benzotriazines |

| Electrochemical [3+2] cycloaddition | α-amino carbonyls + TosMIC | Substituted imidazoles |

| Reaction with N-heteroaryl formamidines | TosMIC + N-heteroaryl formamidines | N-heteroaryl tosylimidazoles |

TosMIC has been shown to exhibit various biological activities through its ability to form complex structures that can interact with biological targets. Key mechanisms include:

- Nucleophilic Attack : The isocyanide group can act as a nucleophile, allowing for the formation of new covalent bonds with electrophilic centers in biological molecules.

- Formation of Heterocycles : TosMIC participates in cyclization reactions that yield biologically relevant heterocycles, such as imidazoles and benzotriazines, which possess pharmacological properties.

Case Studies

- Antimalarial Activity : Research has demonstrated that compounds derived from TosMIC exhibit significant antimalarial activity against Plasmodium falciparum. For instance, sulfonylated derivatives have shown promising results in inhibiting parasite growth (Linington et al., 2007; Davyt and Serra, 2010) .

- Cytotoxic Effects : A study investigated the cytotoxic effects of TosMIC derivatives against various cancer cell lines. Compounds synthesized from TosMIC were found to induce apoptosis in P388 murine leukemia cells, suggesting potential as anticancer agents (Ishida et al., 2000) .

- Electrochemical Applications : A recent study highlighted the use of TosMIC in metal-free electrochemical reactions to synthesize substituted imidazoles. This method not only simplifies synthesis but also enhances the bioactivity profile of the resulting compounds (Mallick et al., 2023) .

Research Findings

Recent studies have focused on expanding the scope of reactions involving TosMIC to explore its biological potential further. Notable findings include:

- Diverse Substrate Tolerance : The electrochemical cycloaddition using TosMIC tolerates a wide range of functional groups, indicating its versatility as a building block in drug discovery.

- Mechanistic Insights : Computational studies have provided insights into the reaction mechanisms involving TosMIC, facilitating the design of more effective derivatives with enhanced biological activities.

属性

IUPAC Name |

1-(isocyanomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOAUYCPAUGDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190101 | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Tosylmethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

36635-61-7 | |

| Record name | Tosylmethyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylmethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-toluenesulphonyl)methyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOSYLMETHYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tosylmethyl isocyanide?

A: Tosylmethyl isocyanide has the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. []

Q2: Is tosylmethyl isocyanide stable under ambient conditions?

A: Yes, tosylmethyl isocyanide is a stable, colorless solid that can be stored at room temperature without decomposition. []

Q3: Can tosylmethyl isocyanide be used in aqueous media?

A: While TosMIC reactions are often performed in organic solvents, some successful applications have been reported in nonanhydrous media, particularly under phase-transfer conditions using a biphasic system with water and an organic solvent, and a phase-transfer catalyst. []

Q4: What is the significance of tosylmethyl isocyanide in heterocyclic chemistry?

A: Tosylmethyl isocyanide serves as a versatile building block in synthesizing various heterocycles. Its ability to undergo [3+2] cycloaddition reactions, particularly with electron-deficient compounds, has been widely exploited to prepare pyrroles, imidazoles, oxazoles, and their derivatives. [, , , , , , ] , etc.

Q5: How is tosylmethyl isocyanide utilized in the synthesis of pyrroles?

A: TosMIC reacts with electron-deficient alkenes, alkynes, and other Michael acceptors via a [3+2] cycloaddition to afford a variety of pyrrole derivatives. This approach, often termed the Van Leusen pyrrole synthesis, provides a straightforward route to diverse pyrrole structures. [, , , , , , ]

Q6: Can TosMIC be used to synthesize compounds beyond heterocycles?

A: Yes, TosMIC's utility extends beyond heterocycle synthesis. It plays a crucial role in converting aldehydes and ketones to nitriles. This transformation, known as reductive cyanation, introduces a one-carbon unit. []

Q7: What is unique about TosMIC's role in synthesizing vinyl sulfones?

A: TosMIC exhibits a dual role in the synthesis of (E)-vinyl sulfones from propargylic alcohols. It acts as both a reactant in the allenylation of propargylic alcohols and as the source of the sulfonyl group. This silver-catalyzed cascade reaction highlights TosMIC's versatility as a synthetic building block. []

Q8: Can you elaborate on the use of TosMIC in the synthesis of ulipristal acetate?

A: In the synthesis of ulipristal acetate, TosMIC reacts with 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-ketone under alkaline conditions. This reaction yields 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-cyanogen, a key intermediate in the multi-step synthesis of ulipristal acetate. []

Q9: How does alkylation of tosylmethyl isocyanide influence its reactivity?

A: Alkylation of tosylmethyl isocyanide at the alpha-position can modulate its reactivity. For instance, while α-alkylated TosMIC derivatives react with 3-(arylsulfonyl) acrylates to yield 4-(arylsulfonyl)pyrrole-3-carboxylates, the use of ethyl 3-(5-chloro-2-nitrophenylsulfonyl)acrylate leads to ethyl 5-tosylpyrrole-3-carboxylate instead of the expected 4-substituted product. []

Q10: Does the regioselectivity of TosMIC reactions vary?

A: Yes, the regioselectivity of TosMIC reactions can be influenced by substituents on the reacting partners. In the reaction of α-methylated TosMIC with ethyl cinnamates, both the 3- and 4-substituted pyrrole regioisomers were observed, suggesting that the nitro substituent in the ortho position of the phenyl ring affected the electronic properties of the Michael acceptor. []

Q11: Are there any specific formulation strategies for tosylmethyl isocyanide?

A11: As TosMIC is primarily used as a reagent in synthetic organic chemistry, specific formulations aimed at improving its stability, solubility, or bioavailability for pharmaceutical purposes are not typically discussed in the provided research.

Q12: Are there specific SHE regulations regarding tosylmethyl isocyanide?

A12: While specific regulations are not mentioned in the provided research papers, it is crucial to handle tosylmethyl isocyanide, like any chemical reagent, with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area. Consult relevant safety data sheets for detailed information on safe handling and disposal.

Q13: What are some essential resources for research involving tosylmethyl isocyanide?

A13: Access to standard organic synthesis equipment, spectroscopic techniques (NMR, IR, MS) for characterization, and databases of chemical information are crucial. Additionally, familiarity with relevant literature and synthetic procedures is essential for researchers working with TosMIC.

Q14: What are some key milestones in the research and applications of tosylmethyl isocyanide?

A: The discovery and development of TosMIC as a versatile reagent in organic synthesis, particularly in heterocycle formation, represent major milestones. The Van Leusen pyrrole synthesis, utilizing TosMIC and electron-deficient compounds, stands out as a significant development. [, , ]

Q15: How has tosylmethyl isocyanide contributed to interdisciplinary research?

A: The application of TosMIC in synthesizing biologically relevant molecules like pregnene-1,4,9(11),16(17)-tetraenol-3,20-diketone [] and the spiroketal fragment of (–)-ushikulide A [] exemplifies its role in bridging organic synthesis with medicinal chemistry and natural product synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。